molecular formula C9H15NO3 B8322398 Methyl-(3-oxo-cyclohexyl)-carbamic acid methyl ester

Methyl-(3-oxo-cyclohexyl)-carbamic acid methyl ester

Cat. No. B8322398
M. Wt: 185.22 g/mol
InChI Key: JICQALMMGYCIDX-UHFFFAOYSA-N
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Patent
US08536229B2

Procedure details

A solution of methyl-(3-oxo-cyclohex-1-enyl)-carbamic acid methyl ester (412 mg, 2.2 mmol) in methanol (20 ml) is hydrogenated with Pd/C (10%, 80 mg, 1 bar). After filtration the crude product is chromatographed on silica gel (30 g) with hexane/ethyl acetate (1:1 v/v) as eluent. Methyl-(3-oxo-cyclohexyl)-carbamic acid methyl ester is obtained as a colorless oil. NMR (400 MHz; CDCl3): 4.23 (br, 1H), 3.69 (s, 3H), 2.83 (br,s, 3H), 2.57-2.34 (m, 3H), 2.21 (td, J=14 Hz, J=6 Hz, 1H), 2.05 (m, 1H), 1.91 (m, 1H), 1.80 (qd, J=12.5 Hz, J=3.5 Hz, 1H), 1.6 (m, 1H).
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[N:4]([CH3:12])[C:5]1[CH2:10][CH2:9][CH2:8][C:7](=[O:11])[CH:6]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:13])[N:4]([CH3:12])[CH:5]1[CH2:10][CH2:9][CH2:8][C:7](=[O:11])[CH2:6]1

Inputs

Step One
Name
Quantity
412 mg
Type
reactant
Smiles
COC(N(C1=CC(CCC1)=O)C)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the crude product
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (30 g) with hexane/ethyl acetate (1:1 v/v) as eluent

Outcomes

Product
Name
Type
product
Smiles
COC(N(C1CC(CCC1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.